molecular formula C7H5BrCl2 B1268610 5-Bromo-1,3-dichloro-2-methylbenzene CAS No. 204930-37-0

5-Bromo-1,3-dichloro-2-methylbenzene

Cat. No. B1268610
M. Wt: 239.92 g/mol
InChI Key: LEXOYLCPBCBPJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene and related bromo- and chloro-substituted benzenes can be achieved through various synthetic routes. Efficient methods for accessing synthetically valuable dibromobenzenes have been developed, involving regioselective bromination, ortho-metalation, and halogen/metal permutations, which can be applicable to synthesizing compounds like 5-Bromo-1,3-dichloro-2-methylbenzene (Diemer, Leroux, & Colobert, 2011).

Molecular Structure Analysis

The molecular structure of bromo- and chloro-substituted benzenes, including compounds with similar substitution patterns to 5-Bromo-1,3-dichloro-2-methylbenzene, has been extensively studied through X-ray diffraction. These analyses reveal intricate details of Br···Br, C–H···Br, and C–Br···π interactions, contributing to the understanding of their molecular conformations and packing motifs in the solid state (Jones, Kuś, & Dix, 2012).

Scientific Research Applications

Electrochemical Reduction and Bond Cleavage

  • 5-Bromo-1,3-dichloro-2-iodobenzene, a variant of 5-Bromo-1,3-dichloro-2-methylbenzene, has been studied for its electrochemical reductive cleavage properties. The cleavage of the carbon–iodine bond in this compound was analyzed using Marcus theory of heterogeneous outer sphere electron transfer, revealing the transient existence of its radical anion (Prasad & Sangaranarayanan, 2004).

Synthesis of Functionalized Benzoquinones

  • The NBS bromination of certain dimethylbenzenes, closely related to 5-Bromo-1,3-dichloro-2-methylbenzene, led to the synthesis of new sulfur-containing quinone derivatives. These derivatives have potential applications in organic synthesis and photochemical processes (Aitken et al., 2016).

Photostimulated Reactions

  • Photostimulated reactions of aryl chlorides and bromides, including derivatives similar to 5-Bromo-1,3-dichloro-2-methylbenzene, can produce reduced products efficiently. This process is valuable for preparing organic materials with specific functional groups (Vaillard, Postigo & Rossi, 2004).

X-Ray Structure Analysis

  • The X-ray structure of compounds closely related to 5-Bromo-1,3-dichloro-2-methylbenzene, such as 5-Bromo-1-(4-bromophenyl)isatin, has been determined. These structural analyses are crucial for understanding molecular interactions and designing new compounds (El-Hiti et al., 2018).

Thermochemical Studies

  • Thermochemical studies of halogen-substituted methylbenzenes, which include structures similar to 5-Bromo-1,3-dichloro-2-methylbenzene, provide valuable data for understanding their physical properties and potential applications in various chemical processes (Verevkin et al., 2015).

Synthesis of Phenothiazines

  • Synthesis of phenothiazines, using derivatives of 5-Bromo-1,3-dichloro-2-methylbenzene, showcases its role in the production of complex organic compounds. These compounds have various applications in medicinal chemistry and materials science (Gautam et al., 2000).

Safety And Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, rinse with plenty of water and seek medical advice .

properties

IUPAC Name

5-bromo-1,3-dichloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXOYLCPBCBPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348862
Record name 5-bromo-1,3-dichloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dichloro-2-methylbenzene

CAS RN

204930-37-0
Record name 5-Bromo-1,3-dichloro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204930-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-1,3-dichloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Suspend 3,5-dichloro-4-methylaniline in 48% HBr (5 mL) and water (5 mL) and heat with a heat gun until the mixture is near the boiling point. Cool the slurry to room temperature and then cool to 0° C. with an ice/brine bath. Add dropwise a solution of sodium nitrite (109 mg, 1.58 mmol) in water (2 mL). After the addition is complete, stir the reaction an additional 15 min in the cold bath. Add a solution of CuBr (1.08 g, 7.53 mmol) in 48% HBr (2 mL) and heat the rapidly stirring reaction to 50° C. for 1 hour. Cool the reaction to room temperature, dilute with EtOAc and discard the aqueous layer. Wash the organic layer with water and brine, dry with MgSO4, filter through celite and concentrate to an orange residue. Purify the residue by silica gel chromatography eluting with hexanes to afford 164 mg (45%) of the product as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
1.08 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
45%

Synthesis routes and methods II

Procedure details

Suspend the 3,5-dichloro-4-methylaniline in 48% HBr (5 mL) and water (5 mL) and heat with a heat gun until the mixture is near the boiling point. Cool the slurry to room temperature and then cool to 0° C. with an ice/brine bath. Add a solution of sodium nitrite (109 mg, 1.58 mmol) in water (2 mL) dropwise. After the addition is complete, stir the reaction an additional 15 min in the cold bath. Add a solution of CuBr (1.08 g, 7.53 mmol) in 48% HBr (2 mL) and heat the rapidly stirring reaction to 50° C. for 1 hour. Cool the reaction to room temperature, dilute the reaction with ethyl acetate and discard the aqueous layer. Wash the organic layer with water and brine, dry with MgSO4, filter through celite and concentrate to an orange residue. Purify the residue by silica gel chromatography eluting with hexanes to afford 164 mg (45%) of the product as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
1.08 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
45%

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